![molecular formula C20H14N2O3 B5715278 (2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5715278.png)
(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide is an organic compound that features a benzoxazole ring, a phenyl group, and a furan ring connected through a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of the Propenamide Linkage: The final step involves the reaction of the benzoxazole-phenyl derivative with furan-2-carbaldehyde in the presence of a base to form the propenamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The propenamide linkage can be reduced to form a propanamide derivative.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Propanamide derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole and furan rings.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors involved in cancer cell proliferation, thereby inhibiting their activity and inducing apoptosis. The benzoxazole and furan rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(2E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide is unique due to the combination of the benzoxazole and furan rings, which confer specific electronic and optical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(12-11-16-4-3-13-24-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)25-20/h1-13H,(H,21,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDUQUPXCUOYCE-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
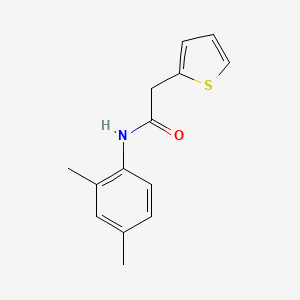
![ETHYL 4-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE](/img/structure/B5715211.png)
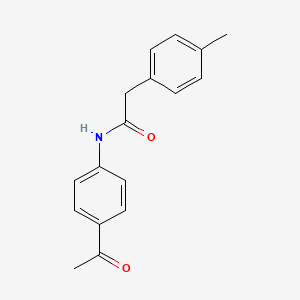
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-phenacylpyridin-1-ium-3-carboxamide;bromide](/img/structure/B5715222.png)
![N-[(4-iodophenyl)carbamothioyl]acetamide](/img/structure/B5715229.png)
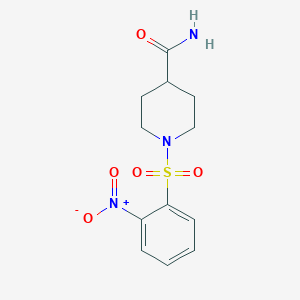
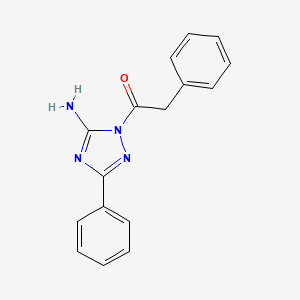
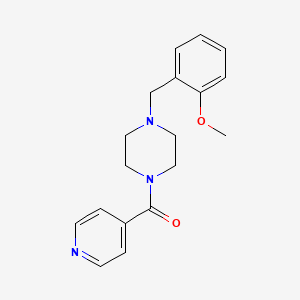
![N-[(4-fluorophenyl)[(2-methoxyphenyl)formamido]methyl]-2-methoxybenzamide](/img/structure/B5715250.png)
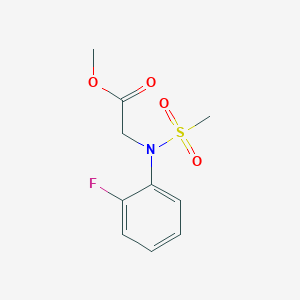
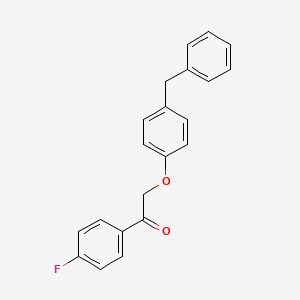
![3-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B5715262.png)
![3-[(2-Hydroxy-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)
